molecular formula C17H13BrN2O3S B10757276 O-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)ethyl] (4-Bromophenyl)thiocarbamate

O-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)ethyl] (4-Bromophenyl)thiocarbamate

Cat. No.: B10757276
M. Wt: 405.3 g/mol
InChI Key: BDVAWAILQCYMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-bromophenyl)thiocarbamate is a compound belonging to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. Phthalimides are imide derivatives of phthalic anhydrides .

Preparation Methods

The preparation of O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-bromophenyl)thiocarbamate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide moietyThe specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-bromophenyl)thiocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-bromophenyl)thiocarbamate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to affect cellular processes such as apoptosis and cell proliferation .

Properties

Molecular Formula

C17H13BrN2O3S

Molecular Weight

405.3 g/mol

IUPAC Name

O-[2-(1,3-dioxoisoindol-2-yl)ethyl] N-(4-bromophenyl)carbamothioate

InChI

InChI=1S/C17H13BrN2O3S/c18-11-5-7-12(8-6-11)19-17(24)23-10-9-20-15(21)13-3-1-2-4-14(13)16(20)22/h1-8H,9-10H2,(H,19,24)

InChI Key

BDVAWAILQCYMQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=S)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.